N-(3-acetamidophenyl)-2-((1-cyclohexyl-1H-imidazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-CYCLOHEXYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(3-ACETAMIDOPHENYL)ACETAMIDE is a synthetic compound that features a unique combination of an imidazole ring, a cyclohexyl group, and an acetamidophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-CYCLOHEXYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(3-ACETAMIDOPHENYL)ACETAMIDE typically involves the following steps:
Formation of the Imidazole Ring:
Thioether Formation: The imidazole derivative is then reacted with a thiol compound to form the thioether linkage.
Acetamidophenyl Introduction: The final step involves the coupling of the thioether-imidazole compound with an acetamidophenyl derivative under appropriate conditions, such as the use of coupling reagents like TBTU and lutidine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2-[(1-CYCLOHEXYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(3-ACETAMIDOPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under specific conditions, although this is less common.
Substitution: The acetamidophenyl moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Nitrated or halogenated acetamidophenyl derivatives.
Scientific Research Applications
2-[(1-CYCLOHEXYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(3-ACETAMIDOPHENYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as an antimicrobial, anti-inflammatory, or anticancer agent due to the presence of the imidazole ring, which is known for its biological activity.
Biology: It can be used in studies involving enzyme inhibition or receptor binding due to its complex structure.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(1-CYCLOHEXYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(3-ACETAMIDOPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of enzymes or receptors. The cyclohexyl group and acetamidophenyl moiety can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer agent with a substituted imidazole ring.
Metronidazole: An antimicrobial agent with a nitroimidazole moiety.
Uniqueness
2-[(1-CYCLOHEXYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(3-ACETAMIDOPHENYL)ACETAMIDE is unique due to its combination of a cyclohexyl group, an imidazole ring, and an acetamidophenyl moiety. This unique structure may confer distinct biological activities and chemical properties compared to other imidazole-containing compounds .
Properties
Molecular Formula |
C19H24N4O2S |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-2-(1-cyclohexylimidazol-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C19H24N4O2S/c1-14(24)21-15-6-5-7-16(12-15)22-18(25)13-26-19-20-10-11-23(19)17-8-3-2-4-9-17/h5-7,10-12,17H,2-4,8-9,13H2,1H3,(H,21,24)(H,22,25) |
InChI Key |
MXYFIEBIUJTNJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC=CN2C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.